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molecular formula C7H14O B105951 2,3-Dimethylpentanal CAS No. 32749-94-3

2,3-Dimethylpentanal

Cat. No. B105951
M. Wt: 114.19 g/mol
InChI Key: BOHKXQAJUVXBDQ-UHFFFAOYSA-N
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Patent
US09029576B2

Procedure details

An aqueous NaOH solution (30%, 420 g) was added at room temperature into a stirred mixture of 2,3-dimethyl pentanal (325 g, prepared as above in EXAMPLE II) and aqueous formaldehyde solution (CH2O) (30%, 722 g) while the reaction temperature was allowed to rise up to about 80° C. due to the exothermic reaction. After the addition was completed, the reaction mixture was cooled to about 40° C. The organic phases was separated and fractionally distilled to afford 2-sec-butyl-2-methyl-propane-1,3-diol (277 g). 2-sec-Butyl-2-methyl-propane-1,3-diol was reacted with 2,4-dimethyl-cyclohex-3-enecarbaldehyde to afford 5-sec-butyl-2-(2,4-dimethyl-cyclohex-3-enyl)-5-methyl-[1,3]dioxane according to previous disclosure (See, for example, U.S. Pat. No. 6,444,637).
Name
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
722 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH3:3][CH:4]([CH:7]([CH3:10])[CH2:8][CH3:9])[CH:5]=[O:6].[CH2:11]=O>>[CH:7]([C:4]([CH3:11])([CH2:3][OH:1])[CH2:5][OH:6])([CH2:8][CH3:9])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
420 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
325 g
Type
reactant
Smiles
CC(C=O)C(CC)C
Name
Quantity
722 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise up to about 80° C. due to the exothermic reaction
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The organic phases was separated
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C(CO)(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 277 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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